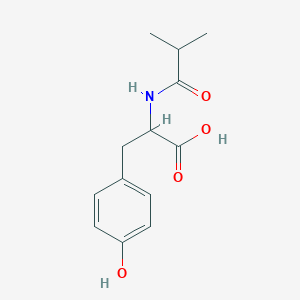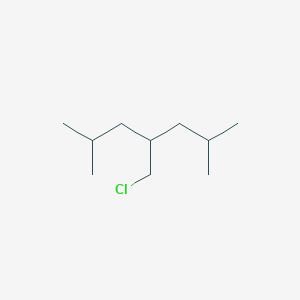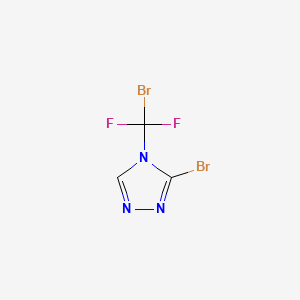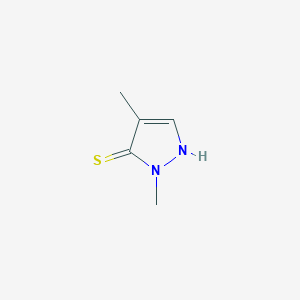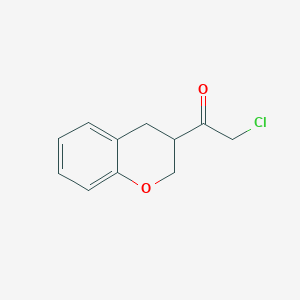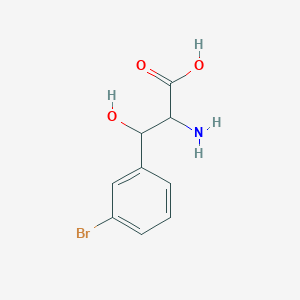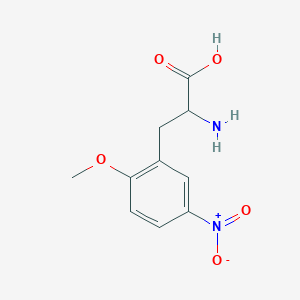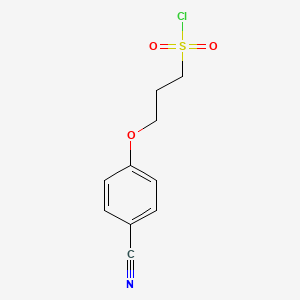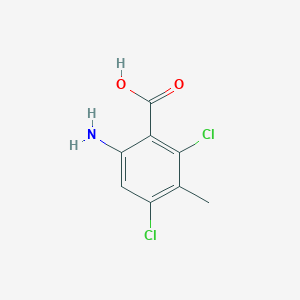
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes an azetidine ring, a thiazole ring, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Ring: This step often involves the use of thiazole derivatives and coupling reactions.
Addition of the Tert-butyl Ester Group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Biology: It is used in bioconjugation experiments due to its biocompatibility and fast reaction kinetics.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride involves its ability to act as a ligand in catalytic reactions. It can coordinate with metal ions, such as copper (I), to form stable complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride is unique due to the presence of both an azetidine ring and a thiazole ring in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in catalysis and bioconjugation.
特性
分子式 |
C11H18ClN3O2S |
|---|---|
分子量 |
291.80 g/mol |
IUPAC名 |
tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-10(2,3)16-9(15)14-6-11(12,7-14)8-13-4-5-17-8;/h4-5H,6-7,12H2,1-3H3;1H |
InChIキー |
UBXNDFMUWRMRMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=NC=CS2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


